molecular formula C27H33BrO5S B1677017 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate CAS No. 21170-34-3

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Cat. No. B1677017
CAS RN: 21170-34-3
M. Wt: 549.5 g/mol
InChI Key: ZQNARVKYKGBJES-YNHSGCSHSA-N
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Description

NSC-8891 is a Tyrosyl-DNA phosphodiesterase (Tdp1) inhibitor.

Scientific Research Applications

Synthesis and Chemical Reactions

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate is involved in various synthetic processes and chemical reactions. For instance, it's used in the synthesis of steroidal azides, as seen in a study by Carlon and Draper (1984), where bromine azide was added to similar compounds, leading to various derivatives (Carlon & Draper, 1984). Additionally, Collins, Horn, and Welker (1977) synthesized methyl esters of 6-epimers of 3,20-dioxopregn-4-en-6-ylacetic acid, a process potentially relevant to the manipulation of similar compounds (Collins, Horn, & Welker, 1977).

Pharmacological Studies

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate and its derivatives have been studied in pharmacological contexts. Bratoeff et al. (2010) investigated the inhibitory effects of various progesterone derivatives, including those structurally similar to 3,20-dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, on 5 alpha-reductase types 1 and 2 and androgen receptors (Bratoeff et al., 2010). This research contributes to understanding the potential medical applications of such compounds.

Analytical Techniques

In the realm of analytical chemistry, Klein et al. (1972) developed a method for measuring C-21 corticosteroids, including compounds similar to 3,20-dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, in plasma. Their approach involved extraction, chromatography, and competitive protein binding assays, highlighting the chemical's role in advancing analytical methodologies (Klein, de Levie, & Giroud, 1972).

Corrosion Inhibition

In the field of materials science, Ehsani et al. (2014) explored the corrosion inhibitory effects of 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate on stainless steel in acidic media. This study demonstrates the potential application of bromobenzenesulfonate derivatives, including 3,20-dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, in corrosion prevention (Ehsani et al., 2014).

properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNARVKYKGBJES-YNHSGCSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943503
Record name 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

CAS RN

21170-34-3
Record name 11-Deoxycorticosterone, p-bromobenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-88915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Schlicker, A Rauch, KC Hess… - Journal of medicinal …, 2008 - ACS Publications
In mammals, the second messenger cAMP is synthesized by a family of transmembrane isoforms (tmACs) and one known cytoplasmic enzyme, “soluble” adenylyl cyclase (sAC). …
Number of citations: 37 pubs.acs.org
EJ Brettrager, RCAM van Waardenburg - Cancer Drug Resistance, 2019 - ncbi.nlm.nih.gov
Our genomic DNA is under constant assault from endogenous and exogenous sources, which needs to be resolved to maintain cellular homeostasis. The eukaryotic DNA repair …
Number of citations: 28 www.ncbi.nlm.nih.gov
B Pavan, C Biondi, A Dalpiaz - Drug discovery today, 2009 - Elsevier
Pharmacological modulation of intracellular cyclic AMP (cAMP) signalling could provide new therapeutic and experimental tools. Although drugs interfering with this pathway have …
Number of citations: 90 www.sciencedirect.com
C Steegborn - Biochimica Et Biophysica Acta (BBA)-Molecular Basis …, 2014 - Elsevier
The second messenger cyclic adenosine 3′,5′-monophosphate (cAMP) regulates a wide range of physiological processes in almost all organisms. cAMP synthesis is catalyzed by …
Number of citations: 224 www.sciencedirect.com
D Wei-Kang Ho, M Umemura, C Bravo… - Current Enzyme …, 2012 - ingentaconnect.com
Cyclic AMP is an ubiquitous molecule that serves as an important second messenger for multiple signaling pathways. At least nine membrane-bound mammalian isoforms of adenylyl …
Number of citations: 1 www.ingentaconnect.com
TT Money, E Scarr, M Udawela… - CNS & Neurological …, 2010 - ingentaconnect.com
Cognitive deficits in patients with schizophrenia are the biggest obstacle to achieving an independent and productive lifestyle, with these deficits being refractory to current drug …
Number of citations: 32 www.ingentaconnect.com

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